o-Phenylene phosphorochloridite
Overview
Description
Synthesis Analysis
The synthesis of o-Phenylene phosphorochloridite and related compounds involves specialized strategies designed to incorporate phosphorus groups into the o-phenylene framework. One approach involves the reaction of P,P,P',P'-tetrakis(dimethylamino)-o-phenylenediphosphane with halogen sources, leading to the formation of o-phenylene-bis(dihalophosphane) derivatives. This method allows for further functionalization to obtain phosphorochloridite compounds (Woerz, Quien, & Latscha, 1984).
Molecular Structure Analysis
o-Phenylene phosphorochloridite and its oligomers exhibit interesting conformational behaviors due to the steric twisting along their backbones. This twisting results in limited conjugation but allows for the adoption of well-defined helical secondary structures, both in the solid state and in solution. Computational chemistry and NMR spectroscopy have revealed that unsubstituted o-phenylene oligomers adopt compact helical conformations in solution (Mathew & Hartley, 2011).
Chemical Reactions and Properties
The reactivity of o-Phenylene phosphorochloridite involves interactions with various nucleophiles, leading to a range of derivatives with potential applications in organic synthesis and material science. Its phosphorochloridite group can participate in phosphorylation reactions, offering pathways to synthesize phosphorus-containing compounds. These reactions are critical for developing new materials and molecules with desired properties (Khwaja & Reese, 1971).
Safety And Hazards
O-Phenylene phosphorochloridite is classified as a skin corrosive and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust and to wear protective clothing, eye protection, and face protection when handling it . In case of contact, immediate medical attention is required .
Future Directions
O-Phenylene phosphorochloridite has potential applications in the synthesis of various chemical compounds. For instance, it has been used as a reactant for the preparation of uridine diphosphate-glucose derivatives, which are potential chain terminators of β-glucan biosynthesis with antifungal activity .
properties
IUPAC Name |
2-chloro-1,3,2-benzodioxaphosphole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClO2P/c7-10-8-5-3-1-2-4-6(5)9-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJYEGDMJZHLMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OP(O2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061843 | |
Record name | 1,3,2-Benzodioxaphosphole, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
o-Phenylene phosphorochloridite | |
CAS RN |
1641-40-3 | |
Record name | 2-Chloro-1,3,2-benzodioxaphosphole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1641-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Benzodioxaphosphole, 2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001641403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,2-Benzodioxaphosphole, 2-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,2-Benzodioxaphosphole, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-phenylene phosphorochloridite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.174 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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